1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine
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Overview
Description
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine is a chemical compound with the molecular formula C10H22N2O. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and an ethanamine moiety.
Preparation Methods
The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methoxyethanol.
Reaction Conditions: The piperidine is first reacted with 2-methoxyethanol under basic conditions to introduce the methoxyethyl group. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Ethanamine Moiety: The intermediate product is then subjected to reductive amination with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a phenylethyl group instead of a methoxyethyl group, which may result in different biological activities and applications.
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: The presence of a cyclopropylcarbonyl group introduces unique steric and electronic properties.
1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine: This compound contains an oxadiazole ring, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, comprising a piperidine ring with a methoxyethyl substituent, suggests it may interact with various biological targets, influencing multiple pathways.
The mechanism of action of this compound is primarily attributed to its interaction with specific receptors and enzymes. Piperidine derivatives are known for their ability to modulate neurotransmitter systems and have been studied for their roles in neuropharmacology. Research indicates that compounds containing piperidine can act as antagonists or agonists at various receptor sites, including dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .
Pharmacological Properties
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Preliminary assessments suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This aligns with findings from similar piperidine derivatives that have shown efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicates that piperidine derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine release has been noted in various studies .
Case Studies
- Neuropharmacological Studies : A study evaluating the effects of piperidine derivatives on neurodegenerative diseases reported that compounds similar to this compound showed promise as A2A adenosine receptor antagonists, which could be beneficial in conditions like Parkinson's disease and Alzheimer's disease .
- Anticancer Research : In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as K562 cells. The mechanism involves activation of caspases, which are crucial for programmed cell death . This suggests that this compound may also possess anticancer properties.
Table 1: Biological Activities of this compound
Research Findings
The exploration of this compound is still evolving, with ongoing research focusing on its structure-activity relationship (SAR). Understanding how modifications to the piperidine ring influence biological activity will be crucial for developing more effective therapeutic agents.
Current findings suggest that the introduction of specific substituents can enhance receptor affinity and selectivity, highlighting the importance of chemical modifications in drug design . Furthermore, the compound's low cytotoxicity profile observed in preliminary studies suggests a favorable safety margin for potential therapeutic applications.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine |
InChI |
InChI=1S/C10H22N2O/c1-9(11)10-4-3-5-12(8-10)6-7-13-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
FONBDIUFZYWWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)CCOC)N |
Origin of Product |
United States |
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